molecular formula C37H54O5 B1246955 Oleoyl neocryptotanshinone

Oleoyl neocryptotanshinone

Cat. No. B1246955
M. Wt: 578.8 g/mol
InChI Key: UKWHJYIGJNETGA-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl neocryptotanshinone is a diterpenoid with a fatty acyl side chain isolated from Salvia miltiorrhiza and has been shown to inhibit platelet aggregation induced by arachidonic acid. It has a role as a metabolite and a platelet aggregation inhibitor. It is a diterpenoid, a fatty acid ester, a carbotricyclic compound and a member of p-quinones. It derives from an oleic acid.

Scientific Research Applications

Platelet Aggregation Inhibition

Oleoyl neocryptotanshinone, isolated from the roots of Salvia miltiorrhiza, has shown potential in selectively inhibiting rabbit platelet aggregation induced by arachidonic acid. This property could have implications for the development of antiplatelet agents (Lin, Ding, & Chang, 2001).

Anti-Inflammatory Effects

Another study on Neocryptotanshinone (NCTS), a close relative of Oleoyl neocryptotanshinone, indicates its anti-inflammatory effects in lipopolysaccharide-stimulated mouse macrophage cells. This is achieved through suppression of NF-κB and iNOS signaling pathways (Wu, Zhao, Zhang, & Chen, 2015).

Hypoglycemic Effects

A study utilizing molecular docking revealed the hypoglycemic effect of Neocryptotanshinone in db/db mice. The compound significantly improved various parameters related to diabetes, such as plasma glucose and insulin resistance, by regulating protein tyrosine phosphatase 1B expression (Hao, Qian, Liu, Zhang, Wang, & Han, 2022).

Potential in Alzheimer's Disease Treatment

Oleoyl neocryptotanshinone, among other compounds, has been identified as having acetylcholinesterase inhibitory activity, which is relevant in the context of Alzheimer's disease treatment. This finding is part of a broader effort to explore multi-target components for treating complex diseases like Alzheimer's (Zhang, Zhou, Liu, Yan, Wang, & Zhao, 2021).

properties

Product Name

Oleoyl neocryptotanshinone

Molecular Formula

C37H54O5

Molecular Weight

578.8 g/mol

IUPAC Name

2-(1-hydroxy-8,8-dimethyl-3,4-dioxo-6,7-dihydro-5H-phenanthren-2-yl)propyl (Z)-octadec-9-enoate

InChI

InChI=1S/C37H54O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(38)42-26-27(2)32-34(39)29-23-24-30-28(21-20-25-37(30,3)4)33(29)36(41)35(32)40/h12-13,23-24,27,39H,5-11,14-22,25-26H2,1-4H3/b13-12-

InChI Key

UKWHJYIGJNETGA-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O

synonyms

oleoyl neocryptotanshinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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